molecular formula C18H16O4 B13407516 (1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol CAS No. 86513-57-7

(1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol

Cat. No.: B13407516
CAS No.: 86513-57-7
M. Wt: 296.3 g/mol
InChI Key: OBPNVPPKXVIGQS-WNRNVDISSA-N
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Description

(1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by hydrogenation and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is used as a model compound to study the behavior of PAHs and their derivatives. It is also used in the development of new synthetic methodologies and catalysts.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, research focuses on the potential therapeutic applications of this compound, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The hydroxyl groups in the compound play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydrodibenz(a,h)anthracene-1,2,3,4-tetrol
  • Benzo(a)pyrene-1,2,3,4-tetrol
  • Chrysene-1,2,3,4-tetrol

Uniqueness

(1S,2R,3R,4S)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

CAS No.

86513-57-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1S,2R,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol

InChI

InChI=1S/C18H16O4/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16-,17+,18+/m0/s1

InChI Key

OBPNVPPKXVIGQS-WNRNVDISSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]([C@H]([C@@H]([C@H]4O)O)O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C(C4O)O)O)O

Origin of Product

United States

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